5-(2-bromo-5-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-(2-bromo-5-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C11H7BrN2O4 and its molecular weight is 311.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.95892 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antihypertensive Potential and Mechanisms
5-(2-bromo-5-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its analogs demonstrate significant antihypertensive potential through various mechanisms. These compounds have shown to reduce blood pressure, normalize renal functions in hypertensive rat models, and exhibit vasodilatory effects independent of endothelium. Their antihypertensive actions are mediated through calcium channel antagonism, exhibiting antioxidant and anti-inflammatory pathways, alongside partial cardio-suppressant, diuretic, and antiplatelet effects. This comprehensive action profile suggests their utility in managing hypertension and associated cardiovascular risks (Irshad et al., 2021).
Molecular Docking and Pharmacokinetic Properties
Further investigations into the pharmacokinetic properties and molecular interactions of these pyrimidine derivatives highlight their potential as antihypertensive agents. Molecular docking studies reveal good binding energies against calcium channels, indicating their mechanism of action. Molecular dynamic simulations confirm the stability of these interactions, underscoring their suitability for therapeutic development (Irshad et al., 2022).
Synthetic Routes and Chemical Analysis
The chemical synthesis of related pyrimidine compounds, such as the development of new routes to 5-(p-hydroxybenzyl)pyrimidines, plays a crucial role in the exploration of their therapeutic applications. These synthetic methodologies enable the preparation of key intermediates for the development of broad-spectrum antibacterial agents, including trimethoprim and its analogues (Roth et al., 1980). The structural characterization of bromo- 3,5- dihydroxybenzoic acid as an intermediate for pyrimidine medicaments further supports the significance of these synthetic advancements in drug discovery (Xu Dong-fang, 2000).
Properties
IUPAC Name |
5-[(2-bromo-5-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O4/c12-8-2-1-6(15)3-5(8)4-7-9(16)13-11(18)14-10(7)17/h1-4,15H,(H2,13,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEJUOVOXGZURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=C2C(=O)NC(=O)NC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.